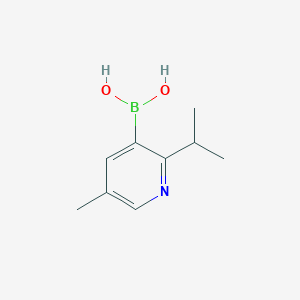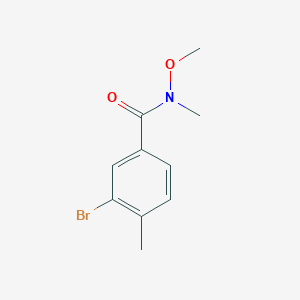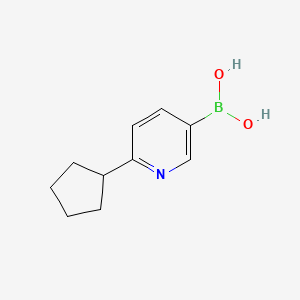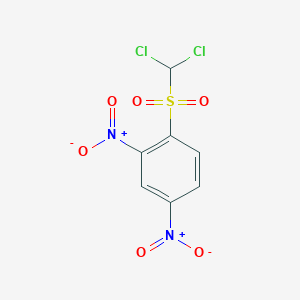
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of dichloromethylsulfonyl and dinitrobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene typically involves the nitration of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of nitro and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity and modification of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethylsulfonyl)-2,4-dinitrobenzene
- 1-(Methylsulfonyl)-2,4-dinitrobenzene
- 1-(Dichloromethylsulfonyl)-3,5-dinitrobenzene
Uniqueness
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is unique due to the presence of both dichloromethylsulfonyl and dinitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1024-51-7 |
|---|---|
Molecular Formula |
C7H4Cl2N2O6S |
Molecular Weight |
315.09 g/mol |
IUPAC Name |
1-(dichloromethylsulfonyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H4Cl2N2O6S/c8-7(9)18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H |
InChI Key |
XRPXPIHZGVZKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


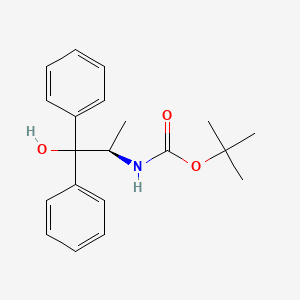
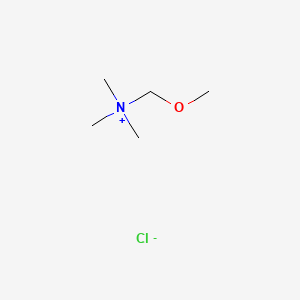
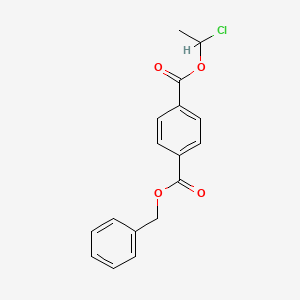
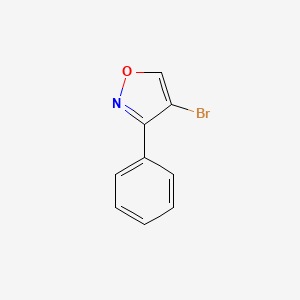
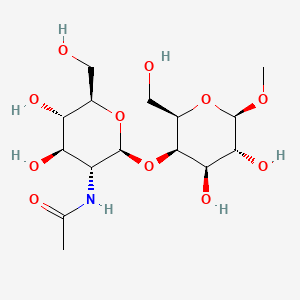
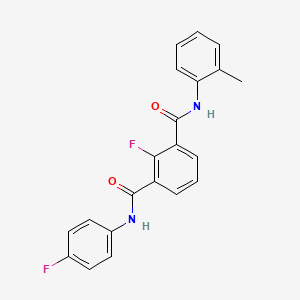
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)

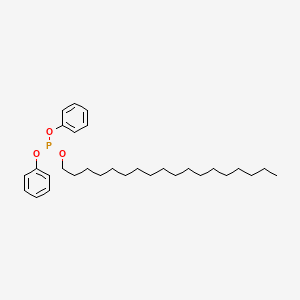
![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)
